Pacificin L(rel)
説明
These proteins are critical in cellular transformation and immune regulation. The viral rel protein (v-rel) is a 59 kd phosphoprotein that localizes primarily in the cytoplasm of transformed cells and associates with cellular proteins such as p124, p115, and p36 . Its cellular homolog, c-rel, shares structural similarities but differs in localization (nuclear in normal cells) and function . Mutations in the rel-homology domain (RHD) disrupt v-rel's ability to transform cells, underscoring the domain's role in protein interactions and oncogenicity .
特性
分子式 |
C20H34O3 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
(1S,2S,5S,7S,10S,11S)-10-[2-(3,3-dimethyloxiran-2-yl)ethyl]-2,7,10-trimethyl-6-oxatricyclo[9.1.0.05,7]dodecan-2-ol |
InChI |
InChI=1S/C20H34O3/c1-17(2)15(22-17)6-8-18(3)10-11-20(5)16(23-20)7-9-19(4,21)14-12-13(14)18/h13-16,21H,6-12H2,1-5H3/t13-,14-,15?,16-,18-,19-,20-/m0/s1 |
InChIキー |
MCWVOWAWZDPFLF-VONCVDJPSA-N |
異性体SMILES |
C[C@@]1(CC[C@]2([C@@H](O2)CC[C@]([C@@H]3[C@@H]1C3)(C)O)C)CCC4C(O4)(C)C |
正規SMILES |
CC1(C(O1)CCC2(CCC3(C(O3)CCC(C4C2C4)(C)O)C)C)C |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key distinctions between "Pacificin L(rel)" (inferred from v-rel/c-rel data) and related compounds:
| Compound | Molecular Weight | Associated Proteins | Localization | Function | Key Findings |
|---|---|---|---|---|---|
| Pacificin L(rel) | ~59 kd | p124, p115, p36 | Cytoplasmic | Oncogenic transformation | Binds p36; disruption of RHD abolishes transformation . |
| c-rel | ~68 kd | p68c-rel, p115 | Nuclear | Immune regulation | Interacts with NF-κB; regulates cytokine production . |
| Mutant v-rel (ΔRHD) | Variable | Impaired p36/p115 binding | Cytoplasmic | Transformation-defective | Loss of NF-κB binding; cytoplasmic retention . |
| Schiff base RE complex | Variable | Ligand-dependent | Synthetic | Catalytic/chelating activity | Structure: REL(Pic)(H₂O)₂₂·nCH₃COCH₃; rare earth coordination . |
Mechanistic Insights
- Protein Interactions: Both v-rel and c-rel form complexes with p115 and p124, but v-rel uniquely binds p36, a cytoplasmic protein critical for transformation . Mutations in the RHD (e.g., deletions at nucleotides 37–798) disrupt p36 binding and nuclear localization, rendering v-rel non-functional .
- Functional Divergence : While c-rel regulates immune responses via NF-κB pathways, v-rel’s oncogenicity arises from disrupting these pathways through competitive binding .
- Chemical Analogues : Schiff base rare earth complexes (e.g., La, Ce derivatives) share structural motifs with rel proteins but serve distinct roles in catalysis rather than cellular regulation .
Contradictions and Limitations
- Localization : Wild-type v-rel localizes to the nucleus in transformed cells, but RHD mutants remain cytoplasmic despite retaining partial binding to p115/p124 . This suggests nuclear translocation requires intact RHD-p36 interactions.
Research Implications
- Small molecules disrupting v-rel–p36 binding could mitigate oncogenicity .
- Diagnostic Applications: PCR-based detection of rel genes (e.g., in avian pox viruses) demonstrates utility in tracking pathogenic strains, though cross-species relevance is unclear .
Q & A
Q. What analytical methods are essential for confirming the molecular structure of Pacificin L(rel)?
To determine the molecular structure, employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to elucidate connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of crystal structure, if single crystals are obtainable .
- Infrared (IR) Spectroscopy : Identifies functional groups and hydrogen bonding patterns . Note: Cross-validate results with literature data for known analogs to resolve ambiguities .
Q. How should researchers design experiments to synthesize Pacificin L(rel) with high purity?
- Stepwise Optimization : Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst).
- Purification : Employ column chromatography (normal/reverse-phase) or preparative HPLC, monitoring purity via TLC or HPLC-UV .
- Characterization : Validate purity (>95%) using HPLC coupled with evaporative light scattering detection (ELSD) or quantitative NMR (qNMR) . Reference: Follow protocols from peer-reviewed syntheses of structurally related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in Pacificin L(rel)’s reported bioactivity across studies?
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations) .
- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions to quantify potency variability .
- Confounding Variables : Control for batch-to-batch purity differences, solvent effects, and cellular uptake mechanisms . Example: If Study A reports cytotoxicity absent in Study B, verify apoptosis markers (e.g., caspase-3 activation) across both setups .
Q. What strategies optimize Pacificin L(rel)’s stability in physiological conditions for in vivo studies?
- Degradation Profiling : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify degradation products .
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce hydrolysis .
- Pharmacokinetic (PK) Studies : Monitor plasma half-life (t½) and bioavailability via LC-MS/MS in animal models . Key Consideration: Validate stability under assay-specific conditions (e.g., buffer pH, temperature) .
Q. How can computational methods predict Pacificin L(rel)’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes to proteins (e.g., kinases, GPCRs) .
- MD Simulations : Run 100+ ns molecular dynamics simulations to assess binding stability and conformational changes .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors . Validation: Compare predictions with experimental IC50 data from enzyme inhibition assays .
Methodological Challenges
Q. What statistical approaches are recommended for analyzing Pacificin L(rel)’s dose-dependent effects?
- Nonlinear Regression : Fit data to sigmoidal (Hill) models using GraphPad Prism or R packages (e.g.,
drc) . - Error Propagation : Calculate confidence intervals for EC50 using bootstrap resampling .
- Outlier Detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points . Reporting: Include raw data, curve-fitting parameters, and goodness-of-fit metrics (R<sup>2</sup>, RMSE) .
Q. How should researchers address reproducibility issues in Pacificin L(rel)’s synthesis?
- Detailed Protocols : Document all steps (e.g., reaction time, purification gradients) in supplementary materials .
- Batch Records : Track reagent lot numbers, storage conditions, and equipment calibration dates .
- Collaborative Validation : Share samples with independent labs for synthesis replication and analytical cross-checking . Critical Step: Pre-register synthesis protocols on platforms like Zenodo to mitigate selective reporting .
Data Presentation and Reporting
Q. What information must be included in publications to ensure Pacificin L(rel)’s data integrity?
- Experimental Replicates : Report n ≥ 3 for biological assays and statistical power calculations .
- Negative Controls : Include vehicle-only and known inhibitor/activator controls in bioactivity studies .
- Spectra Annotations : Provide full NMR/MS spectra in supplementary data, highlighting key peaks . Ethical Compliance: Disclose funding sources and conflicts of interest in the acknowledgments section .
Q. How can researchers structure discussions to address Pacificin L(rel)’s mechanistic uncertainties?
- Hypothesis Testing : Propose and prioritize mechanistic models (e.g., allosteric vs. competitive inhibition) .
- Limitations Section : Acknowledge gaps (e.g., unresolved off-target effects) and suggest follow-up experiments .
- Comparative Analysis : Contrast findings with structurally analogous compounds to infer structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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